molecular formula C10H8ClN B1619594 2-(4-Chlorophenyl)-1h-pyrrole CAS No. 19867-89-1

2-(4-Chlorophenyl)-1h-pyrrole

Cat. No. B1619594
CAS RN: 19867-89-1
M. Wt: 177.63 g/mol
InChI Key: BSJURRCNZZFQBW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1h-pyrrole is a synthetic compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. This compound is a pyrrole derivative with a chlorophenyl group attached to the pyrrole ring. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1h-pyrrole is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes or proteins in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenyl)-1h-pyrrole may have several biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects in animal models. The compound has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Chlorophenyl)-1h-pyrrole in lab experiments is its unique structure, which allows for the synthesis of various derivatives with potential biological activities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-1h-pyrrole. One direction is to further investigate the compound's mechanism of action and potential targets in the body. Another direction is to synthesize and study new derivatives of the compound with potential biological activities. Additionally, more research is needed to determine the compound's potential applications in the treatment of various diseases.
In conclusion, 2-(4-Chlorophenyl)-1h-pyrrole is a synthetic compound that has potential applications in scientific research. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further research is needed to fully understand the compound's potential applications and limitations.

Scientific Research Applications

2-(4-Chlorophenyl)-1h-pyrrole has been extensively studied for its potential applications in scientific research. The compound has been used as a starting material for the synthesis of various derivatives with potential biological activities. The compound has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJURRCNZZFQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297603
Record name 2-(4-chlorophenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1h-pyrrole

CAS RN

19867-89-1
Record name NSC116799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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